molecular formula C10H3F17 B1346941 1H,1H,2H-Perfluoro-1-decene CAS No. 21652-58-4

1H,1H,2H-Perfluoro-1-decene

Cat. No.: B1346941
CAS No.: 21652-58-4
M. Wt: 446.1 g/mol
InChI Key: NKAMGQZDVMQEJL-UHFFFAOYSA-N
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Description

1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a molecular weight of 446.1037 and its molecular formula is C10H3F17 . It is also known by other names such as (Perfluoro-n-octyl)ethylene and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CF3(CF2)7CH=CH2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical and Chemical Properties Analysis

This compound is a clear colorless liquid . It has a refractive index of 1.301 (lit.) and a density of 1.677 g/mL at 25 °C (lit.) .

Scientific Research Applications

Environmental Fate of Fluorotelomer Alcohols

In a study on the environmental fate of fluorotelomer alcohols (FTOHs), 1H,1H,2H-Perfluoro-1-decene was investigated for its presence and behavior in consumer products. The research, conducted by Liu et al. (2015), focused on various consumer items such as carpets, apparel, and home textiles. The study highlighted that the washing-drying process had minimal effect on reducing FTOH concentrations, and off-gassing of FTOHs, including this compound, occurred under elevated temperatures (Liu, Guo, Folk, & Roache, 2015).

Piezoelectric Property in Composite Films

Huang et al. (2016) explored the application of this compound in modifying graphene for use in piezoelectric composite films. This study demonstrated significant improvements in the dielectric and piezoelectric properties of the composite films, suggesting potential applications in electronic and sensor technologies (Huang, Lu, Wang, & Dong, 2016).

Analysis of Self-Assembled Monolayers

Mohanty and Tolochko (2019) conducted atom probe tomography to analyze self-assembled monolayers (SAMs) of this compound and other compounds on a gold surface. This research provides insights into the surface morphology of SAMs, which is crucial for various applications in materials science and nanotechnology (Mohanty & Tolochko, 2019).

Synthesis and Reactivity Studies

Umemoto and Gotoh (1987) investigated the synthesis, properties, and reactivity of various (1H,1H-perfluoroalkyl)aryliodonium triflates, including derivatives of this compound. Their work provides a foundational understanding of the chemical behavior of these compounds, which is essential for their application in organic synthesis (Umemoto & Gotoh, 1987).

Plasma Deposition for Coating Applications

Zanini, Dell’Orto, and Riccardi (2016) characterized fluorocarbon coatings deposited by plasma polymerization of this compound. This study is significant for understanding the chemical and morphological properties of coatings, which have implications in material sciences, particularly for hydro- and oleo-repellent surfaces (Zanini, Dell’Orto, & Riccardi, 2016).

Functionalization of Carbon Nanomaterials

Hamilton et al. (2010) reported a method to functionalize graphene and single-walled carbon nanotubes with perfluorinated alkyl groups, including this compound. This functionalization enhances the dispersability of these nanomaterials, which is crucial for their application in nanotechnology and material science (Hamilton, Lomeda, Sun, Tour, & Barron, 2010).

Surface and Interfacial Properties in Enhanced Oil Recovery

Zhong, Lian, Huang, and Li (2017) synthesized novel monomers including 1H,1H,2H,2H-perfluoro-1-decene for use in polymeric surfactants, targeting enhanced oil recovery applications. Their research demonstrated the potential of these compounds in reducing water film on rock surfaces and lowering interfacial tension in oil reservoirs (Zhong, Lian, Huang, & Li, 2017).

Investigation in Supercritical Carbon Dioxide

Möller, Schreiber, and Beuermann (2010) conducted in-line spectroscopic investigation of the synthesis of fluorinated copolymers, including 1H-1H, 2 H perfluoro-1-decene, in supercritical carbon dioxide. This study is relevant for understanding the polymerization process and the properties of the resulting copolymers, which have various industrial applications (Möller, Schreiber, & Beuermann, 2010).

Fluorinated Polyhedral Oligomeric Silsesquioxane-Based Amphiphiles

He et al. (2012) designed and synthesized shape amphiphiles based on fluoroalkyl-functionalized polyhedral oligomeric silsesquioxane (FPOSS), incorporating 1H,1H,2H,2H-perfluoro-1-decene. This research contributes to the development of surface-active polymers and novel hierarchical structures due to the interplay of crystallization and phase separation (He, Yue, Liu, Yu, Ni, Cavicchi, Quirk, Chen, Cheng, & Zhang, 2012).

Microbial Degradation of Fluorinated Compounds

Arakaki et al. (2017) conducted a study on the microbial degradation of 1H,1H,2H,2H,8H,8H–perfluorododecanol, a related compound, in activated sludge. This research is crucial for understanding the environmental fate and degradation pathways of fluorinated compounds, including those related to this compound (Arakaki, Nakata, Tokuhisa, Ogawa, Sato, Sonoi, Donachie, & Matsunaga, 2017).

Mechanism of Action

Target of Action

It is known to be used in the chemical process of making an electrolyte-phobic surface for next-generation nanostructured battery electrodes .

Mode of Action

It is known to be used as a monomer and key intermediate of fluoro silicon surfactant .

Action Environment

More research is needed to fully understand how environmental factors influence this compound’s action.

Safety and Hazards

The safety information available indicates that 1H,1H,2H-Perfluoro-1-decene is dangerous. It is irritating to eyes, respiratory system, and skin . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting .

Biochemical Analysis

Biochemical Properties

1H,1H,2H-Perfluoro-1-decene plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with proteins, affecting their folding and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to disrupt cell signaling pathways by interacting with membrane receptors, leading to altered cellular responses. It can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cells, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver toxicity and other organ-specific effects. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound can bind to membrane transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, this compound may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAMGQZDVMQEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH=CH2, C10H3F17
Record name 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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Source PubChem
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DSSTOX Substance ID

DTXSID7074616
Record name 1H,1H,2H-Perfluoro-1-decene
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Molecular Weight

446.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21652-58-4
Record name Heptadecafluoro-1-decene
Source CAS Common Chemistry
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Record name 1H,1H,2H-Perfluoro-1-decene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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Record name 1H,1H,2H-Perfluoro-1-decene
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
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Record name 1H,1H,2H-PERFLUORO-1-DECENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1H,1H,2H-Perfluoro-1-decene contribute to the creation of anti-fogging surfaces?

A: this compound plays a crucial role in developing anti-fogging surfaces due to its hydrophobic nature. When copolymerized with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate or acrylic acid using plasma-enhanced chemical vapor deposition (PECVD), it forms a unique surface morphology. This surface exhibits both hydrophilicity and oleophobicity, attracting water molecules while repelling oil droplets. This dual nature prevents the formation of discrete water droplets that scatter light and cause fogging, instead creating a uniform water film that maintains transparency. [, ]

Q2: Can you elaborate on the material compatibility of this compound in the context of surface modifications?

A: this compound demonstrates excellent compatibility with various materials, particularly in surface modification applications. Research shows its successful utilization in modifying polydimethylsiloxane (PDMS) surfaces for antibody microarrays []. Additionally, it effectively modifies cotton fabrics, enhancing their hydrophobicity for applications like stain resistance and oil-water separation []. These examples highlight the versatility of this compound in tailoring surface properties for specific functionalities.

Q3: What are the advantages of using this compound as a coating material for biochips?

A: this compound offers several advantages as a coating material for biochips. When copolymerized with acrylic acid and conjugated with protein G on a polydimethylsiloxane (PDMS) surface, it creates a functional surface for antibody capture []. This modified surface exhibits excellent resistance to nonspecific protein binding, minimizing background noise and enhancing the sensitivity of bioassays. Moreover, the hydrophobic nature of this compound allows for the formation of stable sample droplets, further improving assay accuracy and sensitivity. []

Q4: What analytical techniques are employed to characterize and study this compound-modified surfaces?

A4: A combination of analytical techniques is used to characterize surfaces modified with this compound. These include:

  • Spectroscopic techniques: Fourier-transform infrared spectroscopy (FTIR) is used to analyze the chemical structure and bonding within the modified layer, while X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and chemical states of the surface. [, ]
  • Microscopy: Atomic force microscopy (AFM) allows for the visualization of the surface morphology and roughness, providing information on the distribution and size of features like nodules or islands. []
  • Contact angle measurements: This technique helps determine the hydrophobicity/hydrophilicity of the modified surface by measuring the angle formed by a water droplet on the surface. [, ]These techniques provide a comprehensive understanding of the surface properties and help establish structure-property relationships for this compound-based materials.

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